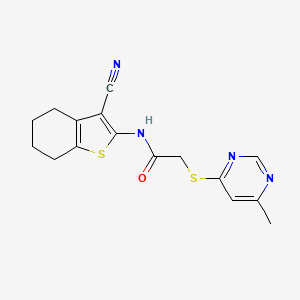![molecular formula C19H19BrClN3O2 B5983358 N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5983358.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with an acetyl group, a phenyl ring, and a benzamide moiety with bromine and chlorine substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with phenyl ring: The acetylated piperazine is coupled with a phenyl ring through nucleophilic substitution reactions.
Introduction of bromine and chlorine substituents: The final step involves the halogenation of the benzamide moiety using bromine and chlorine reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide has several applications in scientific research:
作用機序
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential in modulating neurotransmitter levels .
類似化合物との比較
Similar Compounds
- N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-7-oxo-pyrido[2,3-d]pyrimidin-8-yl]methyl]phenyl]prop-2-enamide .
- Other phenylpiperazine derivatives .
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the benzamide moiety enhances its reactivity and potential interactions with biological targets .
特性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O2/c1-13(25)23-8-10-24(11-9-23)16-5-3-15(4-6-16)22-19(26)17-12-14(20)2-7-18(17)21/h2-7,12H,8-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBHUJAUBTXXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5983277.png)
![5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5983281.png)
![METHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B5983289.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(3-thienylmethyl)prolinamide](/img/structure/B5983291.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5983305.png)
![4-{[1-(2-{2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5983310.png)
![2-acetyl-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5983320.png)
![5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one](/img/structure/B5983325.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B5983326.png)
![(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5983332.png)
![N-ethyl-5-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5983336.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-phenyl-4(3H)-pyrimidinone](/img/structure/B5983343.png)
![4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B5983357.png)
